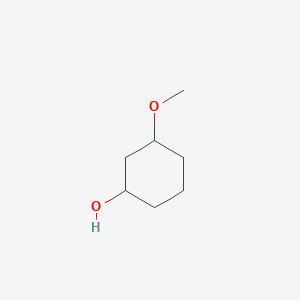
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, also known as FPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPOP is a fluorinated derivative of uracil, a nucleobase found in RNA, and has been shown to have a variety of interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with amino acid residues in proteins, resulting in modifications that can be detected using mass spectrometry.
Biochemical and Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to have a variety of interesting biochemical and physiological effects. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been shown to induce DNA damage and cell death in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can provide valuable information about protein structure and function. However, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can also be difficult to work with, as it is sensitive to light and can degrade over time.
Future Directions
There are many potential future directions for research involving 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the interactions between proteins and other biomolecules in greater detail. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could also be used to develop new drugs for the treatment of cancer and other diseases. Additionally, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the effects of oxidative stress on cells and tissues.
Synthesis Methods
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can be synthesized using a variety of methods, but the most common approach involves the reaction of uracil with trifluoroacetic anhydride and 2-oxopropylamine. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, which can be purified using standard chromatography techniques. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been used in a variety of scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- to modify specific amino acid residues in proteins, which can then be detected using mass spectrometry. This technique can provide valuable information about protein structure and function. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been used in structural biology to study the interactions between proteins and other biomolecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves the condensation of 5-fluoro-3-oxopentanoic acid with urea followed by cyclization to form the pyrimidinedione ring.", "Starting Materials": [ "5-fluoro-3-oxopentanoic acid", "Urea", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-3-oxopentanoic acid (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.0 g). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add methanol (10 mL). Filter the precipitate and wash with methanol.", "Step 3: Dissolve the obtained product in ethanol (10 mL) and add urea (1.0 g). Heat the mixture at 100°C for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate. Wash with ethanol and dry in vacuum to obtain the final product." ] } | |
CAS RN |
56058-99-2 |
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- |
Molecular Formula |
C7H7FN2O3 |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
5-fluoro-3-propanoyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-6(12)4(8)3-9-7(10)13/h3H,2H2,1H3,(H,9,13) |
InChI Key |
NALBVYNGIWXLJJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
Canonical SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
Other CAS RN |
75410-16-1 |
synonyms |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
![Di-Tert-Butyl {iminobis[(2s,3s)-3-Hydroxy-1-Phenylbutane-4,2-Diyl]}biscarbamate](/img/structure/B1200568.png)
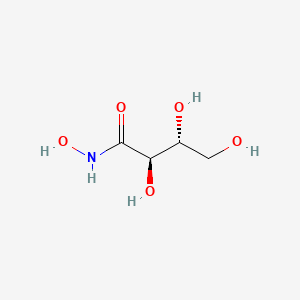

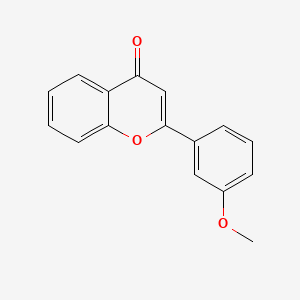
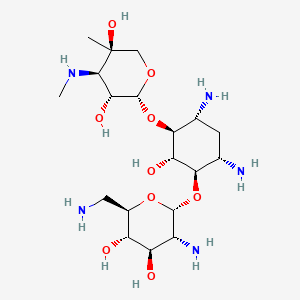
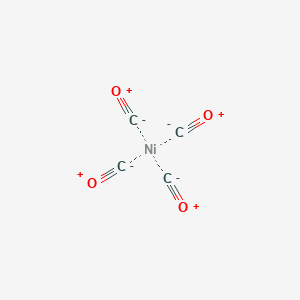
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

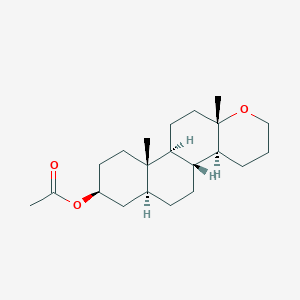
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
